Methyl 3-amino-4,5-dimethoxybenzoate

Description

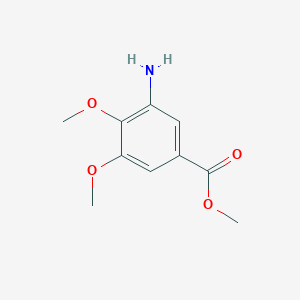

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDURWSKEQGIEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290461 | |

| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-85-4 | |

| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148546-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Amino-dimethoxybenzoate Isomers

This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl Amino-dimethoxybenzoate, with a primary focus on the commercially significant isomer, Methyl 2-amino-4,5-dimethoxybenzoate . It is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in complex organic synthesis.

A critical point of clarification is the isomeric position of the amino group on the benzoate ring. While the user query specified "Methyl 3-amino-4,5-dimethoxybenzoate," the vast majority of published data, commercial availability, and research applications refer to Methyl 2-amino-4,5-dimethoxybenzoate (CAS No. 26759-46-6) . This guide will therefore concentrate on this well-documented isomer, as it is the most relevant for practical laboratory applications. We will also briefly address other related isomers to provide a comprehensive landscape.

This document moves beyond a simple recitation of data, delving into the causality behind experimental choices for property determination and providing actionable protocols grounded in established laboratory practice.

Compound Identity and Core Physicochemical Properties

Methyl 2-amino-4,5-dimethoxybenzoate is an aromatic amine and a benzoate ester. Its structure, featuring an amino group and two methoxy groups on the benzene ring, makes it a versatile building block, notably as an intermediate in the synthesis of pharmaceuticals like Gefitinib.[1] The electron-donating nature of the amino and methoxy groups influences the molecule's reactivity, polarity, and ultimately, its physical properties.

Summary of Physical Properties

The core physical properties of Methyl 2-amino-4,5-dimethoxybenzoate are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents, reaction conditions, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 26759-46-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][3][4] |

| Molecular Weight | 211.21 g/mol | [1][4] |

| Appearance | White to light yellow/orange powder or crystalline solid. | [1][5][6] |

| Melting Point | 128-133 °C | [1][5][6] |

| Boiling Point | 343.1 ± 37.0 °C (Predicted) | [1][5][6] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][5][6] |

| pKa | 2.68 ± 0.10 (Predicted) | [1][5] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [1][5][6] |

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Experimental Characterization Workflows

Verifying the identity and purity of a chemical intermediate like Methyl 2-amino-4,5-dimethoxybenzoate is a cornerstone of reliable drug development. The following section details the standard workflows for determining its key physical and structural properties.

Workflow for Compound Identity and Purity Verification

The logical flow for characterizing a newly synthesized or procured batch of this compound involves a multi-pronged approach, starting with basic physical property measurements and progressing to more definitive spectroscopic analysis.

Caption: Standard workflow for the characterization of Methyl 2-amino-4,5-dimethoxybenzoate.

Protocol: Melting Point Determination

Rationale: The melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value (128-133 °C) suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.[1][6]

Methodology:

-

Sample Preparation: Place a small, dry amount of the crystalline powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Apparatus: Use a standard melting point apparatus (e.g., Mel-Temp or similar).

-

Measurement:

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C/minute to ~115 °C).

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Validation: A pure sample should exhibit a sharp melting range of < 2 °C.

Protocol: Spectroscopic Analysis for Structural Confirmation

Rationale: While physical properties suggest purity, only spectroscopic methods can definitively confirm the chemical structure. NMR provides detailed information about the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the amine protons, and the methyl ester group. The integration and splitting patterns (multiplicity) are key to confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

Sample Prep: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a direct solid-state measurement.

-

Analysis: Key vibrational bands to look for include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

-

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are just below 3000 cm⁻¹.[7]

-

C=O stretching: A strong, sharp absorption around 1680-1710 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O stretching: Bands in the 1200-1300 cm⁻¹ region correspond to the ester and ether C-O bonds.

-

-

-

Mass Spectrometry (MS):

-

Sample Prep: Dissolve a minute quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Use an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the compound's molecular weight (211.21).[1]

-

Synthesis and Solubility Insights

Synthetic Route

Understanding the synthesis provides context for potential impurities. Methyl 2-amino-4,5-dimethoxybenzoate is typically synthesized via the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[5]

Caption: Common synthetic pathway to Methyl 2-amino-4,5-dimethoxybenzoate.

Common impurities may include the starting material or by-products from incomplete reduction. The choice of a palladium-on-carbon catalyst in a solvent like methanol is a standard, effective method for this transformation.[5]

Solubility Profile

-

Organic Solvents: As an organic compound with ester and ether functionalities, it is generally soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[8]

-

Aqueous Solvents: Its solubility in water is expected to be low. The presence of the amino group may slightly increase solubility in acidic aqueous solutions due to the formation of the corresponding ammonium salt.

This solubility profile is crucial for selecting appropriate solvents for reactions, extractions, and chromatographic purification (e.g., TLC and column chromatography).

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure user safety.

-

Hazard Identification: This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][6][9]

-

Handling Precautions:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from oxidation over time.

References

-

Pharmaffiliates. CAS No : 26759-46-6 | Product Name : Methyl 2-amino-4,5-dimethoxybenzoate. [Link]

-

PubChem. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814. [Link]

-

iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

-

PubChem. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. [Link]

- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

- 1. Methyl 2-amino-4,5-dimethoxybenzoate | 26759-46-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. CAS RN 26759-46-6 | Fisher Scientific [fishersci.com]

- 5. Methyl 2-amino-4,5-dimethoxybenzoate CAS#: 26759-46-6 [m.chemicalbook.com]

- 6. Methyl 2-amino-4,5-dimethoxybenzoate manufacturers and suppliers in india [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 26759-46-6: Benzoic acid, 2-amino-4,5-dimethoxy-, meth… [cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methyl 3-amino-4,5-dimethoxybenzoate chemical structure and analysis

An In-depth Technical Guide to Methyl 3-amino-4,5-dimethoxybenzoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

Methyl 3-amino-4,5-dimethoxybenzoate is a polysubstituted aromatic compound derived from gallic acid, a natural product found in various plants.[1][2] Its structure, featuring an amino group, two methoxy groups, and a methyl ester on a benzene ring, presents multiple reaction sites. This strategic arrangement of functional groups makes it a highly valuable and versatile building block, or scaffold, in medicinal chemistry and organic synthesis. The electron-donating properties of the methoxy and amino groups activate the aromatic ring, while the ester and amine functionalities provide handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical structure, detailed analytical methodologies for its characterization, and its applications as a key intermediate in the synthesis of complex therapeutic agents.

Molecular Structure and Chemical Identity

A thorough understanding of the molecule's fundamental properties is the cornerstone of its effective application in synthesis and analysis.

Key Identifiers

| Property | Value |

| IUPAC Name | methyl 3-amino-4,5-dimethoxybenzoate |

| CAS Number | 148546-85-4[3] |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol [4] |

| Synonyms | 3-Amino-4,5-dimethoxybenzoic acid methyl ester |

Structural Elucidation

The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature. The amine group is positioned at C3, with methoxy groups at C4 and C5, and the methyl carboxylate group at C1. This substitution pattern is critical for its role as a precursor in multi-step syntheses.

Caption: 2D Structure of Methyl 3-amino-4,5-dimethoxybenzoate.

Synthesis and Purification

The reliable synthesis and purification of this intermediate are critical for ensuring the quality and yield of subsequent products in a drug development pipeline. The most common routes involve the modification of readily available starting materials like gallic acid or its derivatives.

Synthetic Workflow: Reduction of a Nitro Intermediate

A prevalent laboratory and industrial synthesis involves the reduction of the corresponding nitro compound, Methyl 4,5-dimethoxy-2-nitrobenzoate. This precursor is often prepared from veratric acid. The reduction of the nitro group to an amine is a high-yielding and clean transformation.

Caption: General workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis

This protocol is a representative example for the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate.

-

Setup: To a round-bottomed flask, add Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (approx. 20 mL per gram of starting material).[5]

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the mixture.[5]

-

Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 15 psi) at room temperature.[5]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.[5]

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[5]

Purification and Impurity Profile

Achieving high purity is essential for regulatory compliance and for preventing side reactions in subsequent synthetic steps.

-

Common Impurities: The primary impurities can include unreacted starting material (the nitro compound), partially reduced intermediates (hydroxylamines), or byproducts from the synthesis of the nitro precursor. Phenolic compounds, if present due to demethylation, can lead to colored impurities upon oxidation.[6]

-

Purification Methods:

-

Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) can be found.[6]

-

Column Chromatography: For separating mixtures with closely related polarities, column chromatography on silica gel is the most robust method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[5][6]

-

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The following sections detail the expected analytical data and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-donating effects of the amino and methoxy groups cause the aromatic protons to appear at relatively high field (lower ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (C2-H) | ~7.1-7.3 | Singlet (s) | 1H | Singlet due to no adjacent protons. |

| Aromatic H (C6-H) | ~6.3-6.5 | Singlet (s) | 1H | Shifted upfield due to strong donating effect of adjacent NH₂ and OCH₃ groups. |

| NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and peak is often broad due to exchange and hydrogen bonding. |

| OCH₃ (C4, C5) | ~3.8-3.9 | Singlet (s) | 6H | Two magnetically equivalent methoxy groups give a single peak. |

| COOCH₃ | ~3.7-3.8 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons. |

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~167-170 | Typical for an ester carbonyl carbon. |

| Aromatic C (C4, C5) | ~145-155 | Carbons attached to oxygen are significantly downfield. |

| Aromatic C (C3) | ~135-140 | Carbon attached to the amino group. |

| Aromatic C (C1) | ~120-125 | Carbon attached to the ester group. |

| Aromatic C (C2, C6) | ~100-115 | Shielded carbons of the aromatic ring. |

| OCH₃ (C4, C5) | ~55-60 | Typical for methoxy group carbons. |

| COOCH₃ | ~50-55 | Typical for a methyl ester carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Two distinct, medium-intensity sharp peaks. |

| C-H (Aromatic) | Stretch | 3000-3100 | Weak to medium peaks. |

| C-H (Aliphatic, CH₃) | Stretch | 2850-3000 | Medium intensity peaks.[7] |

| C=O (Ester) | Stretch | ~1700-1725 | Strong, sharp peak.[8] |

| C=C (Aromatic) | Stretch | 1580-1620 | Medium to strong peaks. |

| C-O (Ester & Ether) | Stretch | 1100-1300 | Strong, broad absorptions.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which aids in structural confirmation.

-

Molecular Ion (M⁺): In Electron Ionization (EI) MS, the molecule is expected to show a prominent molecular ion peak at m/z = 211.

-

Fragmentation Pattern: Key fragmentation pathways involve the loss of stable neutral fragments or radicals from the functional groups.

Caption: Common EI-MS fragmentation pathways for the title compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of the compound and for quantifying it in reaction mixtures or final products.

-

Scientific Rationale: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating this moderately polar molecule from nonpolar and highly polar impurities. UV detection is highly effective due to the strong absorbance of the substituted benzene ring.

-

Protocol: Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start with a high percentage of A (e.g., 95%) and linearly increase B over 10-15 minutes. For example: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance (e.g., ~254 nm or ~290 nm, determined by a UV scan).

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Applications in Drug Discovery and Development

The true value of Methyl 3-amino-4,5-dimethoxybenzoate lies in its role as a versatile starting material for constructing complex, biologically active molecules.

A Key Building Block for Heterocyclic Systems

This compound is an excellent precursor for synthesizing substituted quinazolines, a class of heterocyclic compounds found in numerous approved drugs, particularly in oncology.[1] For instance, the core structure is related to intermediates used in the synthesis of tyrosine kinase inhibitors like Gefitinib.[2][9] The synthetic strategy often involves:

-

Reaction at the Amine: The amino group can be acylated or reacted with other electrophiles to build out a side chain.

-

Cyclization: The newly introduced side chain can then react with the ester group (after hydrolysis to a carboxylic acid) or an adjacent position on the ring to form a new heterocyclic ring system.

Utility in Medicinal Chemistry Programs

The distinct functional groups allow for systematic modification in a medicinal chemistry campaign:

-

The amino group can be converted into a wide range of amides, sulfonamides, or ureas to explore structure-activity relationships (SAR).

-

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then form amides with an amine library, or it can be reduced to an alcohol for further derivatization.

-

The methoxy groups , while often retained for their electronic and solubility properties, could potentially be demethylated to reveal phenols, providing additional points for diversification.

This flexibility makes Methyl 3-amino-4,5-dimethoxybenzoate a valuable intermediate for generating compound libraries aimed at discovering novel therapeutic agents.[10]

Conclusion

Methyl 3-amino-4,5-dimethoxybenzoate is more than a simple chemical reagent; it is a strategically designed scaffold for innovation in drug discovery. Its well-defined structure, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization—as detailed in this guide—is fundamental to leveraging its full potential in the development of next-generation therapeutics.

References

- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

-

PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Available from: [Link]

-

PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. Available from: [Link]

-

National Institutes of Health (NIH). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from: [Link]

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

National Institutes of Health (NIH). Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. Available from: [Link]

-

NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]

-

Chemsrc. Methyl 2-amino-4,5-dimethoxybenzoate | CAS#:26759-46-6. Available from: [Link]

-

Scilit. high-performance liquid chromatographic method for the determination ofp-aminobenzoic acid and some of its metabolites. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

-

National Institutes of Health (NIH). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Available from: [Link]

-

PubMed. Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Available from: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available from: [Link]

-

ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Available from: [Link]

-

Scilit. Thermal Studies on Some Substituted Aminobenzoic Acids. Available from: [Link]

-

ResearchGate. Methyl 3,4,5-trimethoxybenzoate | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

National Institutes of Health (NIH). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available from: [Link]

-

National Institutes of Health (NIH). Assigning methyl resonances for protein solution-state NMR studies. Available from: [Link]

-

DiVA. Assignment of heteronuclear methyl-NMR spectrum of the 44 kDa protein MALT1 Casp-IgL3. Available from: [Link]688661/FULLTEXT01.pdf)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. methyl 3-amino-4,5-dimethoxybenzoate CAS#: 148546-85-4 [m.chemicalbook.com]

- 4. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Research

A Note on CAS Number 26759-46-6

An initial review of the provided CAS number, 26759-46-6, identifies the compound as Methyl 2-amino-4,5-dimethoxybenzoate . While this chemical is a valuable intermediate in organic synthesis, the broader context of the request for an in-depth guide for drug development professionals suggests a possible interest in a more functionally diverse scaffold. The properties and uses associated with advanced pharmaceutical research, such as those involving the imidazo[1,2-a]pyridine core, are more aligned with the likely intent of this query.

Therefore, this guide is structured in two parts. Part 1 provides a concise technical overview of Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6) . Part 2 offers a comprehensive, in-depth guide to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) , a compound whose versatile applications and "privileged structure" status in medicinal chemistry warrant a detailed exploration for researchers, scientists, and drug development professionals.

Part 1: Technical Overview of Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)

Introduction and Chemical Properties

Methyl 2-amino-4,5-dimethoxybenzoate is an organic compound characterized by a benzoic acid methyl ester backbone substituted with an amino group and two methoxy groups.[1] It typically appears as a white to off-white solid and is soluble in organic solvents.[1] The presence of the amino group imparts basic properties, while the methoxy groups influence its polarity and reactivity.[1] This compound is primarily utilized in research and development settings.[2]

| Property | Value | Source |

| CAS Number | 26759-46-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃NO₄ | [4][5] |

| Molecular Weight | 211.22 g/mol | [4][5] |

| Appearance | White to light yellow/orange powder/crystal | [1][5] |

| Synonyms | Methyl 4,5-dimethoxyanthranilate, 2-Amino-4,5-dimethoxybenzoic acid methyl ester, Methyl 6-aminoveratrate | [3][5][6] |

| Purity | >98.0% (GC)(T) | [5] |

Applications in Synthesis

The primary utility of Methyl 2-amino-4,5-dimethoxybenzoate lies in its role as a building block in the synthesis of more complex molecules. Its structure, featuring multiple functional groups, allows for a variety of chemical transformations. It is noted as a key intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6]

Caption: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Applications in Drug Development and Beyond

The utility of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine spans multiple scientific domains, driven by the reactivity of its bromophenyl group and the biological relevance of its imidazo[1,2-a]pyridine core.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology. [7][8]The imidazo[1,2-a]pyridine scaffold has been explored for developing covalent inhibitors for challenging targets like KRAS G12C in cancer. [9]Furthermore, derivatives have shown potent activity against various cancers by inducing cell cycle arrest and apoptosis through pathways like AKT/mTOR. [10][11]* Antituberculosis Research: The imidazo[1,2-a]pyridine class is a focus of antituberculosis drug discovery, with some derivatives showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. [12][13]* Materials Science: The compound is investigated for creating advanced materials, such as organic semiconductors and sensors, which could improve the performance of electronic devices. [7]* Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing to the development of effective agricultural products. [7]

Mechanistic Insights: Targeting Kinase Pathways

The imidazo[1,2-a]pyridine scaffold is frequently employed in the design of kinase inhibitors. For instance, novel derivatives have been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. [10]Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer therapies.

Caption: Inhibition of the AKT/mTOR pathway.

References

- Chem-Impex. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.

- Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.

- Kaur, R., & Singh, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.

- Singh, V., Kumar, K., de Sousa, P. C. P., & de Souza, M. V. N. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.

-

Worldwide Life Sciences. (n.d.). Methyl 2-amino-4-5-dimethoxybenzoate-10g. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Applications of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

- Allen, S., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.

-

Inno Pharmchem. (n.d.). The Role of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine in Pharmaceutical Innovation. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for Methyl 4,5-dimethoxyanthranilate. Retrieved from [Link]

-

LookChem. (n.d.). MANUFACTURER of Chemical METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

- De Clercq, E., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Journal of Medicinal Chemistry, 44(26), 4510-4522.

- Al-Suwaidan, I. A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Molecules, 27(19), 6529.

-

PubChem. (n.d.). 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemical Health Risks.

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

-

RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 699-707.

-

PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 790-816.

-

ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

- Alqaddi, H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

-

Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Retrieved from [Link]

Sources

- 1. CAS 26759-46-6: Benzoic acid, 2-amino-4,5-dimethoxy-, meth… [cymitquimica.com]

- 2. Methyl 2-amino-4,5-dimethoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 3. wwmponline.com [wwmponline.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 2-Amino-4,5-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 3-amino-4,5-dimethoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a foundational understanding based on its physicochemical properties and the fundamental principles of solubility. Furthermore, a detailed, field-proven experimental protocol for determining equilibrium solubility is provided to empower researchers in generating precise and reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems.

Introduction: The Significance of Solubility

Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic compound incorporating amine, ester, and ether functional groups. Its structural complexity makes it a valuable building block in the synthesis of a wide range of pharmacologically active molecules. Understanding its solubility in organic solvents is paramount for several critical aspects of drug development and chemical synthesis, including:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent.

-

Purification: Processes such as crystallization and chromatography, which are essential for isolating and purifying reaction products, are fundamentally governed by solubility differences.

-

Formulation: For a compound to be developed into a viable drug product, it must be formulated in a suitable delivery system, a process that is heavily reliant on its solubility characteristics.

This guide will first deconstruct the molecular features of methyl 3-amino-4,5-dimethoxybenzoate to predict its solubility behavior and then provide a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[1].

Molecular Structure Analysis

The structure of methyl 3-amino-4,5-dimethoxybenzoate contains several key functional groups that influence its overall polarity and hydrogen bonding capabilities:

-

Amino Group (-NH2): The primary amine is a polar group capable of acting as a hydrogen bond donor.

-

Ester Group (-COOCH3): The methyl ester is also polar and can act as a hydrogen bond acceptor.

-

Methoxy Groups (-OCH3): The two methoxy groups are moderately polar ethers that can also accept hydrogen bonds.

-

Benzene Ring: The aromatic ring is non-polar.

The combination of these groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donors and acceptors suggests that it will interact favorably with solvents that have similar capabilities.

Caption: Molecular structure of methyl 3-amino-4,5-dimethoxybenzoate.

Predicted Qualitative Solubility

Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can engage in hydrogen bonding with the amine and ester groups.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups but are less effective at solvating the molecule than highly polar solvents.

-

Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether. The non-polar nature of these solvents will not favorably interact with the polar functional groups of the molecule.

The following table provides a template for recording experimentally determined solubility values.

Table 1: Template for Experimentally Determined Solubility of Methyl 3-amino-4,5-dimethoxybenzoate

| Organic Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 6.6 | HPLC/UV-Vis | ||||

| Ethanol | 5.2 | HPLC/UV-Vis | ||||

| Acetone | 5.1 | HPLC/UV-Vis | ||||

| Dichloromethane | 3.4 | HPLC/UV-Vis | ||||

| Ethyl Acetate | 4.4 | HPLC/UV-Vis | ||||

| Toluene | 2.4 | HPLC/UV-Vis | ||||

| Hexane | 0.0 | HPLC/UV-Vis | ||||

| DMSO | 7.2 | HPLC/UV-Vis |

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[2]. This protocol outlines the necessary steps to accurately measure the solubility of methyl 3-amino-4,5-dimethoxybenzoate.

Materials and Equipment

-

Methyl 3-amino-4,5-dimethoxybenzoate (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-amino-4,5-dimethoxybenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached[2].

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time[2].

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (0.22 µm) into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis (using UV-Vis Spectrophotometry as an example):

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of methyl 3-amino-4,5-dimethoxybenzoate in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths[3].

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation (from the Beer-Lambert law) will be used to determine the concentration of the unknown samples[2].

-

Sample Analysis: Accurately dilute the filtered saturated solution with the corresponding solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents.

- BenchChem. (n.d.). Cross-Referencing Spectroscopic Data of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comparative Guide for Researchers.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-4,5-dimethoxybenzoate

Introduction

Methyl 3-amino-4,5-dimethoxybenzoate is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-amino-4,5-dimethoxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also the underlying principles and experimental considerations for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of Methyl 3-amino-4,5-dimethoxybenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for Methyl 3-amino-4,5-dimethoxybenzoate in a standard deuterated solvent like CDCl₃ are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | s | 1H | Ar-H (H-2) |

| ~ 6.3 - 6.5 | s | 1H | Ar-H (H-6) |

| ~ 4.0 - 4.5 | br s | 2H | -NH₂ |

| ~ 3.9 | s | 3H | -OCH₃ (at C-5) |

| ~ 3.85 | s | 3H | -OCH₃ (at C-4) |

| ~ 3.8 | s | 3H | -COOCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-amino-4,5-dimethoxybenzoate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The final sample height should be around 4-5 cm.

-

Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to set include the number of scans, spectral width, and relaxation delay. For a routine spectrum, 8 to 16 scans are typically sufficient.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons: The two aromatic protons (H-2 and H-6) are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-2 position is deshielded by the adjacent ester group and shielded by the amino group, while the proton at C-6 is shielded by the adjacent methoxy group. This will result in two distinct singlets in the aromatic region (typically δ 6.5-8.0 ppm).

-

Amino Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy and Ester Methyl Protons: The three methyl groups (two methoxy and one ester) are chemically non-equivalent and are expected to appear as three sharp singlets. The chemical shifts will be influenced by their respective electronic environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for Methyl 3-amino-4,5-dimethoxybenzoate are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | -C =O (Ester) |

| ~ 150 - 155 | Ar-C -O (C-4, C-5) |

| ~ 135 - 140 | Ar-C -N (C-3) |

| ~ 120 - 125 | Ar-C -CO (C-1) |

| ~ 105 - 115 | Ar-C H (C-2, C-6) |

| ~ 55 - 60 | -OC H₃ (Methoxy) |

| ~ 52 | -COOC H₃ (Ester) |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: Longer acquisition times and a greater number of scans are necessary to achieve a good signal-to-noise ratio.

-

Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbons attached to the electronegative oxygen and nitrogen atoms (C-3, C-4, C-5) will be significantly downfield compared to the other aromatic carbons. The quaternary carbons (C-1, C-3, C-4, C-5) will generally have lower intensities than the protonated carbons (C-2, C-6).

-

Methyl Carbons: The three methyl carbons from the methoxy and ester groups will appear as distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted key IR absorption bands for Methyl 3-amino-4,5-dimethoxybenzoate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~ 1700 | Strong, Sharp | C=O stretch (ester) |

| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (aryl ether, asymmetric) |

| ~ 1100 | Strong | C-O stretch (ester) |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Background: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid Methyl 3-amino-4,5-dimethoxybenzoate is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is then recorded.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Figure 3: Workflow for acquiring an IR spectrum using ATR.

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The presence of the primary amine group will be indicated by a characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

C-H Stretching: Bands for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C-O Stretching: Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, will correspond to the C-O stretching vibrations of the aryl ether and ester functionalities, respectively.

-

Aromatic C=C Stretching: Medium intensity peaks in the 1620-1580 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data

For Methyl 3-amino-4,5-dimethoxybenzoate (Molecular Formula: C₁₀H₁₃NO₄), the predicted key ions in an electron ionization (EI) mass spectrum are as follows:

| m/z | Ion |

| 211 | [M]⁺˙ (Molecular Ion) |

| 196 | [M - CH₃]⁺ |

| 180 | [M - OCH₃]⁺ |

| 152 | [M - COOCH₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged and neutral pieces.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) at m/z 211 confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical (CH₃) from one of the methoxy groups would result in a fragment at m/z 196. The loss of a methoxy radical (OCH₃) would lead to a peak at m/z 180. A significant fragment at m/z 152 would correspond to the loss of the carbomethoxy group (COOCH₃). Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 3-amino-4,5-dimethoxybenzoate. By combining the information from these complementary spectroscopic techniques, a confident structural elucidation can be achieved. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its use in various scientific applications.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry: IR Spectroscopy Tutorial. [Link]

-

University of Wyoming, Department of Chemistry: Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-4,5-dimethoxybenzoate

Executive Summary

Methyl 3-amino-4,5-dimethoxybenzoate is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its molecular architecture, featuring an aromatic amine and a methyl ester, offers versatile reactivity for building molecular scaffolds. However, these same functional groups render the molecule susceptible to specific degradation pathways. This guide provides an in-depth analysis of the chemical stability of Methyl 3-amino-4,5-dimethoxybenzoate, detailing the primary factors that influence its degradation. We will explore the mechanistic underpinnings of its instability and provide field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding to ensure the integrity and purity of this critical reagent in their workflows.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of Methyl 3-amino-4,5-dimethoxybenzoate is essential for its proper handling and application.

| Property | Value | Source |

| CAS Number | 148546-85-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [2][3] |

| Molecular Weight | 211.22 g/mol | [3] |

| Appearance | White to light yellow/orange powder or crystal | [2][3] |

| Melting Point | 128-133 °C | [2] |

| pKa (Predicted) | 2.68 ± 0.10 | [2] |

Core Chemical Stability Profile

The stability of Methyl 3-amino-4,5-dimethoxybenzoate is intrinsically linked to the reactivity of its primary functional groups: the aromatic amine and the methyl ester. Understanding these groups is key to predicting and preventing degradation.

-

Aromatic Amine Moiety: The primary amino group attached to the benzene ring is an electron-donating group. This makes the aromatic ring susceptible to electrophilic attack and, more critically, makes the amine itself prone to oxidation. Aromatic amines can be oxidized to form a variety of colored products, which is often the first visual indicator of degradation.[4][5]

-

Methyl Ester Moiety: The ester functional group is susceptible to nucleophilic attack, most commonly through hydrolysis. This reaction can be catalyzed by both acid and base, cleaving the ester bond to form the corresponding carboxylic acid (3-amino-4,5-dimethoxybenzoic acid) and methanol.[6]

The interplay of these functionalities dictates the compound's overall stability profile and informs the necessary storage and handling precautions.

Primary Degradation Pathways and Influencing Factors

Degradation is rarely a spontaneous event; it is driven by external energetic factors. The following sections detail the most common degradation pathways for Methyl 3-amino-4,5-dimethoxybenzoate. These insights are derived from established chemical principles and forced degradation studies, which are designed to accelerate decomposition to understand a molecule's liabilities.[7][8][9]

Oxidative Degradation

Oxidation is a primary concern for compounds containing aromatic amines.[5]

-

Mechanism: The process is often initiated by atmospheric oxygen and can be significantly accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions. The amino group can undergo oxidation to form nitroso, nitro, or polymeric impurities, often resulting in a visible color change of the material from white/off-white to yellow, brown, or black.

-

Mitigation Strategy: The most effective preventative measure is the exclusion of oxygen. Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended for long-term stability.

Hydrolytic Degradation

The ester linkage is a potential point of failure, especially in the presence of moisture.

-

Mechanism:

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

-

-

Mitigation Strategy: Meticulous exclusion of moisture is critical. Containers must be tightly sealed. For highly sensitive applications, storage in a desiccator may be warranted. Avoid contact with strong acids and bases.

Photodegradation

Aromatic systems, particularly those with electron-donating substituents like amino groups, can absorb UV light.

-

Mechanism: The absorption of photons can excite the molecule to a higher energy state, making it more reactive and prone to degradation, including accelerated oxidation.[5] Photosensitive groups common in pharmaceuticals include carbonyls and nitroaromatics.[8]

-

Mitigation Strategy: The compound must be protected from light at all times. Use of amber glass vials or opaque containers is mandatory. Storage should be in a dark place, such as a cabinet or refrigerator.

Thermal Degradation

Heat acts as a catalyst for other degradation processes.

-

Mechanism: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating both oxidation and hydrolysis rates. At very high temperatures, thermal decomposition can lead to more complex degradation profiles.[4][8]

-

Mitigation Strategy: Adherence to recommended storage temperatures is crucial. Avoid exposing the material to excessive heat or temperature cycling.

The primary degradation pathways are visualized in the diagram below.

Caption: Primary degradation pathways for Methyl 3-amino-4,5-dimethoxybenzoate.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, a multi-faceted approach to storage is required to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[2][3] For long-term storage, consider refrigeration (2-8 °C). | Reduces the rate of all chemical degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents oxidative degradation of the sensitive aromatic amine group. |

| Light | Keep in a dark place.[2] Use amber or opaque containers. | Prevents photo-initiated degradation and oxidation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10] | Prevents ingress of moisture, which can cause ester hydrolysis. |

| Handling | Handle in a well-ventilated area.[10] Use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] | Ensures operator safety and minimizes contamination. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances will directly react with and degrade the compound. |

Framework for Stability Assessment: Forced Degradation Studies

To empirically validate the stability of Methyl 3-amino-4,5-dimethoxybenzoate and to develop stability-indicating analytical methods, a forced degradation (or stress testing) study is essential.[7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.[9] The goal is to achieve 5-20% degradation to identify likely degradation products and pathways.[7]

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 3-amino-4,5-dimethoxybenzoate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (typically ~1 mg/mL).[4]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a set time. Cool and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light for a set time.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[4] Also, reflux the stock solution for a set time.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Analytical Techniques for Stability Monitoring

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[11] A validated reverse-phase HPLC method with UV detection can separate the parent compound from its degradation products, allowing for quantification of purity and impurity levels.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the structures of the degradation products observed in the HPLC analysis.[12] By determining the mass-to-charge ratio of the impurities, their molecular formulas and structures can be elucidated, confirming the degradation pathways.[6]

The workflow for conducting a forced degradation study is outlined below.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The integrity of Methyl 3-amino-4,5-dimethoxybenzoate is paramount for its successful use in research and development. While its functional groups are key to its synthetic utility, they are also the source of its instability. The primary degradation risks are oxidation of the aromatic amine and hydrolysis of the methyl ester, which are accelerated by oxygen, moisture, light, and heat. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storing the compound under an inert, dry, dark, and cool environment—researchers can significantly mitigate these risks. Furthermore, the application of forced degradation studies provides a robust framework for understanding the specific liabilities of the molecule and for developing analytical methods that can assure its quality over time. Adherence to these principles will ensure the reliability of experimental outcomes and the successful progression of drug development programs.

References

-

RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]

-

The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

-

StabilityStudies.in. Analytical Techniques in Stability Studies. [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ElectronicsAndBooks. Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols1. [Link]

- Google Patents.

-

ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

-

PubChem. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3. [Link]

Sources

- 1. methyl 3-amino-4,5-dimethoxybenzoate CAS#: 148546-85-4 [m.chemicalbook.com]

- 2. Methyl 2-amino-4,5-dimethoxybenzoate CAS#: 26759-46-6 [m.chemicalbook.com]

- 3. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | TCI AMERICA [tcichemicals.com]

- 4. ijrpp.com [ijrpp.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4,5-dimethoxybenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-amino-4,5-dimethoxybenzoate (CAS No: 26759-46-6). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The protocols described herein are designed to ensure user safety, maintain experimental integrity, and comply with established laboratory safety standards.

Executive Summary & Hazard Overview

Methyl 3-amino-4,5-dimethoxybenzoate is a solid organic compound, typically appearing as a white to light yellow powder or crystal[1]. While extensive toxicological data is not available, it is classified as an irritant.[2][3][4] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][4] Adherence to proper handling procedures, use of appropriate personal protective equipment (PPE), and implementation of engineering controls are critical to mitigate these risks.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation[2][3][4] | GHS07 (Exclamation Mark)[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[2][4] | GHS07 (Exclamation Mark)[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][5] | GHS07 (Exclamation Mark)[2] |

Chemical and Physical Identity

Proper identification is the first step in chemical safety. Confirm the identity of the material using the information below before proceeding with any handling.

| Identifier | Value |

| CAS Number | 26759-46-6[1][2][4][6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₃NO₄[6][7][8][10] |

| Molecular Weight | 211.22 g/mol [8][10] |

| Synonyms | Methyl 2-amino-4,5-dimethoxybenzoate, 2-Amino-4,5-dimethoxybenzoic acid methyl ester, 6-Aminoveratric acid methyl ester, Methyl 4,5-dimethoxyanthranilate[8][10] |

| Appearance | White to light yellow/orange powder or crystal[1] |

| Melting Point | 128-133 °C[1][4] |

Hazard Identification and Risk Assessment

The hazards of Methyl 3-amino-4,5-dimethoxybenzoate stem from its irritant properties. Understanding the causality behind these hazards is key to effective risk mitigation.

-

Skin Irritation: As a substituted aniline derivative, this compound can be absorbed by the skin. Its chemical nature allows it to interact with proteins and lipids in the epidermis, leading to an inflammatory response characterized by redness, itching, and potential blistering upon prolonged contact.[11]

-

Eye Irritation: The eyes are particularly sensitive to chemical exposure. Direct contact with the solid powder or its dust can cause significant irritation, redness, watering, and pain.[11] It is crucial to prevent any eye contact through the mandatory use of appropriate eye protection.

-

Respiratory Irritation: The compound is a fine powder that can easily become airborne.[1] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[11]

While no specific data on carcinogenicity or long-term toxicity is available from major regulatory bodies like IARC, NTP, or OSHA, the chemical and toxicological properties have not been fully investigated. Therefore, it is prudent to treat this compound with a high degree of caution and minimize all potential routes of exposure.

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a self-validating workflow designed to minimize exposure and ensure safety during the handling of Methyl 3-amino-4,5-dimethoxybenzoate.

Caption: Safe Handling Workflow for Methyl 3-amino-4,5-dimethoxybenzoate.

Step-by-Step Protocol:

-

Preparation:

-

Always handle this compound within a certified chemical fume hood or a powder containment enclosure to ensure adequate ventilation.[3][6]

-

Assemble all necessary PPE before handling begins. This includes, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.[2][6]

-

Prepare all necessary equipment, such as spatulas, weigh paper/boats, and labeled waste containers, within the handling area to minimize movement.

-

-

Weighing and Transfer:

-

Post-Handling Decontamination:

-

Wipe down all surfaces, spatulas, and external container surfaces with a suitable solvent (e.g., 70% ethanol) and a disposable towel.

-

Dispose of all contaminated disposables (gloves, weigh boats, towels) in a clearly labeled hazardous waste container.[7]

-

-

Personal Hygiene:

Engineering Controls, PPE, and Hygiene

A multi-layered approach to safety involves engineering controls as the first line of defense, followed by appropriate PPE.

-

Engineering Controls: The primary engineering control is to ensure adequate ventilation.[3][6][12] This is best achieved using a chemical fume hood. The airflow of the hood will draw airborne powder away from the user's breathing zone.

-

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing direct contact.

Caption: PPE Selection Logic based on task-specific risk.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] | Protects against airborne dust and accidental splashes. |

| Skin | Chemical-resistant gloves (e.g., Nitrile) and a fully buttoned lab coat.[6] | Prevents skin contact and irritation. Gloves must be inspected before use.[6] |

| Respiratory | For tasks with high dust potential, a NIOSH-approved N95 dust mask or a respirator is required.[3] | Prevents inhalation of irritant powder. |

-